3-Methoxybenzaldehyde
Overview
Description
3-Methoxybenzaldehyde is a compound that is structurally related to benzaldehyde with a methoxy group at the third position on the aromatic ring. It is a derivative of benzaldehyde, which is a key intermediate in the synthesis of various pharmacologically active compounds, flavors, and fragrances. The presence of the methoxy group can significantly alter the chemical and physical properties of the molecule compared to its parent compound, benzaldehyde.
Synthesis Analysis
The synthesis of derivatives of 3-methoxybenzaldehyde can be achieved through various methods. A palladium-catalyzed cross-coupling reaction has been developed to synthesize 3-methoxybenzo[c]phenanthrene and 12-methoxybenzo[g]chrysene, which are derivatives of 3-methoxybenzaldehyde . Another approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal to produce 4-alkyl-3,5-dimethoxybenzaldehydes . Additionally, a synthesis route for isotopically labeled 3-methoxybenzaldehyde derivatives has been reported, which is useful for molecular imaging .
Molecular Structure Analysis
The molecular structure of 3-methoxybenzaldehyde and its derivatives has been studied using various spectroscopic techniques and theoretical calculations. For instance, the crystal structure of a derivative, 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone, has been determined, revealing the geometry around the metal centers in its complexes . Density Functional Theory (DFT) has been used to investigate the ground state and molecular properties of 4-hexyloxy-3-methoxybenzaldehyde .
Chemical Reactions Analysis
3-Methoxybenzaldehyde can undergo various chemical reactions due to the presence of both the aldehyde functional group and the methoxy substituent. It can form complexes with metals, as seen in the synthesis of nickel(II) and molybdenum(VI) complexes with 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone . The compound can also participate in reactions such as the Vilsmeier-Hack reaction to form other substituted benzaldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methoxybenzaldehyde derivatives can be deduced from spectroscopic studies. For example, the spectroscopic properties of 4-hexyloxy-3-methoxybenzaldehyde have been extensively studied, providing insights into its vibrational frequencies, NMR chemical shifts, UV-Vis spectra, and molecular electrostatic potential . These properties are crucial for understanding the behavior of the compound in various environments and for its identification and quantification in mixtures.
Scientific Research Applications
1. Role in Plant-based Natural Resources and Cosmetic Industry
3-Methoxybenzaldehyde, found in plants, is significant in the food and cosmetic industries due to its refreshing fragrance. It is used as a flavoring ingredient in these sectors. Additionally, it has medicinal properties, indicating potential applications in the pharmaceutical industry. Recent studies have explored its biosynthesis from benzaldehyde and benzoic acid, highlighting its natural occurrence and separation methods (Kundu & Mitra, 2016).
2. Structural Analysis and Chemical Synthesis
Structural analysis of 3-Methoxybenzaldehyde derivatives, such as 4-[3-(2H-Benzotriazol-2-yl)propoxy]-3-methoxybenzaldehyde, reveals insights into their molecular conformation and potential chemical applications. These analyses are crucial for understanding their reactivity and potential use in various chemical synthesis processes (Jin & Zhou, 2010).
3. Spectroscopic and Quantum Chemical Studies
Spectroscopic and quantum chemical investigations of 3-Methoxybenzaldehyde derivatives, such as 4-hexyloxy-3-methoxybenzaldehyde, provide insights into their molecular properties. These studies include vibrational frequencies, NMR, and UV-vis spectroscopy, contributing to the understanding of molecular behavior and potential applications in materials science (Abbas, Gökce, & Bahçelī, 2016).
4. Synthesis of Vanillin
The synthesis of vanillin, a related compound to 3-Methoxybenzaldehyde, is significant in industries such as pharmaceuticals, perfumery, and food flavoring. Understanding the synthesis process of vanillin can provide insights into the potential synthetic routes for 3-Methoxybenzaldehyde and its derivatives (Ju & Xin, 2003).
5. UV-induced Conformational Isomerization
Studies on UV-induced conformational isomerization in derivatives like 3-chloro-4-methoxybenzaldehyde highlight the compound's reactivity under UV light. This research is relevant in fields like the fragrance industry, agrochemicals, and drug manufacturing, where UV-reactivity plays a role (Ildiz, Konarska, & Fausto, 2019).
6. Biological Activity Enhancement through Complexation
Complexation of 3-Methoxybenzaldehyde derivatives like 3-phenyl-4-methoxybenzaldehyde with various metal ions can enhance their biological activities. This complexation could lead to new exploratory fields in pharmaceuticals and biotechnology (Sinha et al., 2021).
Safety And Hazards
Future Directions
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a potentially renewable and affordable starting material with a pleasant odor, was observed to selectively undergo both bromination and iodination using Oxone® and the corresponding potassium salt in ethyl acetate/water . This suggests that 3-Methoxybenzaldehyde, which is structurally similar to vanillin, may also have potential for use in green chemistry .
properties
IUPAC Name |
3-methoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-3-7(5-8)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPDAIZRQDCGFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044447 | |
Record name | 3-Methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
143.00 °C. @ 50.00 mm Hg | |
Record name | 3-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Methoxybenzaldehyde | |
CAS RN |
591-31-1 | |
Record name | 3-Methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591311 | |
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Record name | 3-Methoxybenzaldehyde | |
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Record name | Benzaldehyde, 3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.831 | |
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Record name | 3-METHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZAO7S0IVH | |
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Record name | 3-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031459 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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